1-(4-chlorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(4-Chlorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (C₁₆H₁₄ClN₃O₄S₂; molecular weight: 411.875) is a substituted imidazole derivative characterized by two key functional groups:
- 4-Chlorobenzenesulfonyl group: Enhances electron-withdrawing properties and stability.
- 4-Nitrobenzylsulfanyl group: Contributes to polar interactions and reactivity .
This compound’s structural complexity and electronic profile make it a candidate for pharmacological and materials science applications. Below, we compare it with structurally related analogs to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S2/c17-13-3-7-15(8-4-13)26(23,24)19-10-9-18-16(19)25-11-12-1-5-14(6-2-12)20(21)22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXQSLWVJAACEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Chlorobenzene Ring: The chlorobenzene ring can be attached through nucleophilic aromatic substitution reactions.
Addition of the Sulfanyl Group: The sulfanyl group can be introduced using thiol reagents under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing imidazole and sulfonamide moieties exhibit significant anticancer activity. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of imidazole derivatives has been widely studied. Compounds similar to 1-(4-chlorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have demonstrated activity against a range of bacteria and fungi. In particular, the presence of both sulfonamide and imidazole functionalities enhances their ability to disrupt microbial growth .
Antiviral Activity
Recent investigations into imidazole derivatives have revealed potential antiviral properties. These compounds have been evaluated against various viruses, showing effectiveness in inhibiting viral replication. The dual action of targeting viral enzymes while also modulating host cell responses presents a multifaceted approach to antiviral therapy .
Case Study 1: Anticancer Evaluation
A study focused on synthesizing novel imidazole derivatives reported that certain compounds exhibited potent cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. Such findings highlight the therapeutic potential of this compound in oncology .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, several imidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects, suggesting their potential use as new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural and molecular differences:
Key Observations:
- Electron-Withdrawing Effects : The target compound’s nitro and sulfonyl groups create a stronger electron-deficient core compared to QFM (chlorine-only substituent) . The dichlorophenyl variant () exhibits similar electron withdrawal but with higher molecular weight .
- Steric Factors : The 4-nitrobenzylsulfanyl group in the target compound introduces moderate steric bulk, whereas the propyl chain in ’s analog allows conformational flexibility .
Research Findings and Implications
- Structure-Activity Relationships :
- Applications :
- The target compound’s balanced polarity makes it suitable for enzyme inhibition studies (e.g., kinases, phosphatases).
- BH50421’s lipophilicity suggests utility in hydrophobic drug delivery systems .
Biological Activity
1-(4-Chlorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C15H13ClN2O4S. Its structure features a sulfonyl group attached to a chlorobenzene moiety, along with a nitrophenyl group linked through a methyl sulfide bridge. Understanding its structure is crucial for elucidating its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially acting as an inhibitor. This interaction may affect pathways involved in inflammation and cancer progression.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which can mitigate oxidative stress in cells and tissues.
- Modulation of Signaling Pathways : The presence of nitro groups can influence signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as MAPK and PI3K/Akt .
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. The inhibition of NF-kB signaling pathways has been documented in related compounds, leading to reduced expression of inflammatory mediators .
Study 1: Anticancer Efficacy
A study evaluated the effects of similar sulfonamide derivatives on human breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptotic markers when treated with these compounds. The study highlighted the role of the sulfonamide moiety in enhancing anticancer activity .
Study 2: Inhibition of Inflammatory Response
Another investigation focused on the anti-inflammatory properties of a related compound in a murine model of arthritis. Administration led to decreased levels of TNF-alpha and IL-6, demonstrating the potential for therapeutic use in autoimmune conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-chlorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
- Methodology :
- Start with a multi-step synthesis involving sulfonylation and thioether formation. For example, react 4-chlorobenzenesulfonyl chloride with a pre-synthesized 2-mercaptoimidazole intermediate under basic conditions (e.g., triethylamine in dry DCM) .
- Optimize substituent positions using Friedel-Crafts or nucleophilic substitution reactions, as seen in analogous imidazole derivatives .
- Purify via column chromatography (silica gel, gradient elution) and confirm purity via HPLC (>98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the imidazole core, sulfonyl, and arylthioether groups. Pay attention to diastereotopic protons in the dihydroimidazole ring .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated ) and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtainable, resolve the structure to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking of aryl groups) .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- Follow institutional Chemical Hygiene Plans (e.g., fume hood use, PPE) .
- Monitor for sulfonyl chloride residues (potential irritants) and nitroaryl groups (toxicological risks) using SDS guidelines .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in sulfonylation/thioether steps .
- Apply cheminformatics tools to screen solvents and catalysts, reducing trial-and-error experimentation (e.g., ICReDD’s reaction path search methods) .
Q. How do conflicting literature reports on reaction yields arise, and how can they be resolved?
- Methodology :
- Analyze variables: solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. RT), and catalyst loading. Reproduce experiments under standardized conditions .
- Use Design of Experiments (DoE) to isolate critical factors (e.g., response surface methodology) .
Q. What strategies are effective for studying this compound’s pharmacological activity?
- Methodology :
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase, cytochrome P450) using fluorogenic substrates. Compare with structurally similar imidazoles (e.g., 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole) .
- SAR studies : Modify substituents (e.g., nitro to amine) to assess impact on bioactivity .
Q. How can membrane separation technologies improve purification of this compound?
- Methodology :
- Test nanofiltration membranes to separate byproducts based on molecular weight (e.g., <500 Da cutoff) .
- Optimize solvent-resistant membranes (e.g., polyimide) to retain the target compound while removing unreacted sulfonyl chlorides .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret discrepancies in thermal stability data?
- Methodology :
- Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to assess decomposition pathways.
- Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions or solvent retention .
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
